![molecular formula C28H28N2O8 B2419241 Ethyl 4-[[6,7-dimethoxy-2-(2-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate CAS No. 449766-76-1](/img/structure/B2419241.png)
Ethyl 4-[[6,7-dimethoxy-2-(2-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
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Description
Ethyl 4-[[6,7-dimethoxy-2-(2-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate is a chemical compound with the molecular formula C28H28N2O8 and a molecular weight of 520.538 .
Synthesis Analysis
The synthesis of related compounds often involves the use of 4-hydroxy-2-quinolones, which are valuable in drug research and development . A key starting compound in the synthesis of the target products is { [4- (3,4-dimethoxyphenyl)tetrahydro-2 H -pyran-4-yl]methyl}amine . The synthetic scheme involves the acylation of commercially available 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride .Molecular Structure Analysis
The molecular structure of this compound consists of a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The exact structure can be determined through various analytical techniques .Scientific Research Applications
- Ethyl 4-((6,7-dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has been investigated for its potential antitumor effects. Researchers have explored its activity against cancer cells, particularly in vitro studies. Understanding its mechanism of action and evaluating its efficacy against specific tumor types is crucial for further development as an anticancer agent .
- The compound has been identified as a highly selective sigma-2 receptor ligand. Sigma-2 receptors play a role in cell proliferation, apoptosis, and neuroprotection. Investigating its binding affinity, pharmacokinetics, and in vivo effects could lead to novel therapeutic strategies for various conditions, including neurodegenerative diseases .
- Ethyl 4-((6,7-dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate belongs to the class of 4-hydroxy-2-quinolones. These compounds have been valuable in drug discovery due to their unique biological activities. Researchers have explored synthetic approaches to create related four- to seven-membered heterocycles using this compound as a building block. These heterocycles may exhibit diverse pharmacological properties .
- Investigations into the compound’s antinociceptive (pain-relieving) effects have been conducted. Understanding its impact on pain pathways and its potential as an analgesic agent is essential. Further studies could explore its efficacy in animal models and potential clinical applications .
- Ethyl 4-((6,7-dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate shares structural similarities with quinazolinone derivatives. These derivatives have been studied for their various biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. Researchers continue to explore modifications to enhance their potency and selectivity .
- Quinolin-2,4-dione derivatives, including our compound, have been utilized in the synthesis of fused ring systems. These fused heterocycles often exhibit unique properties and are of interest in medicinal chemistry. Researchers investigate their synthetic methodologies and explore their potential applications in drug design .
Antitumor Activity
Sigma-2 Receptor Ligand
Heterocyclic Synthesis
Antinociceptive Effects
Quinazolinone Derivatives
Fused Ring Systems
properties
IUPAC Name |
ethyl 4-[[6,7-dimethoxy-2-(2-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O8/c1-4-37-28(32)18-9-11-20(12-10-18)38-17-24-22-16-26(36-3)25(35-2)15-19(22)13-14-29(24)27(31)21-7-5-6-8-23(21)30(33)34/h5-12,15-16,24H,4,13-14,17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKMKUGUWRRAHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4[N+](=O)[O-])OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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